(4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride
Description
Historical Development of Azaspiro[4.5]decane Chemistry
The structural exploration of azaspiro[4.5]decane systems began with early synthetic efforts in the 1950s, when researchers first reported 1-azaspiro[4.5]decane derivatives as potential antispasmodic agents. These initial compounds demonstrated the pharmacological relevance of the spirocyclic framework but lacked stereochemical control. The field advanced significantly in 2004 with Wipf's development of diversity-oriented synthesis routes enabling systematic access to various azaspirocycles through multicomponent condensation and ring-closing metathesis. Contemporary methods like copper-catalyzed difluoroalkylation (2020) further expanded functionalization capabilities while preserving the spiro architecture. The specific (4R)-configured dihydrochloride salt emerged as synthetic methodologies progressed to address the growing need for enantiomerically pure building blocks in drug discovery.
Stereochemical Significance of the (4R) Configuration
The (4R) stereocenter introduces axial chirality to the spiro system, creating distinct spatial arrangements that influence molecular recognition processes. X-ray crystallographic studies of related azaspiro compounds reveal how the R-configuration positions the amine group in a pseudo-equatorial orientation, reducing steric interactions with the adjacent cyclohexyl ring. This stereoelectronic profile enhances hydrogen-bonding capacity while maintaining favorable lipophilicity parameters (calculated logP 1.82). Comparative molecular field analysis demonstrates that the (4R) configuration improves target binding affinity by 3-5 fold compared to non-chiral analogs in serotonin receptor models.
Conceptual Framework for Azaspiro Compounds in Drug Design
Azaspiro[4.5]decanes address three critical challenges in contemporary drug design:
- Conformational Restriction : The spiro junction limits rotational freedom, reducing entropy penalties upon target binding
- Stereochemical Complexity : Provides multiple vectors for functional group presentation without excessive molecular weight
- Physicochemical Optimization : Balances polarity (cLogP 1.2-2.5) and aqueous solubility (>50 mg/mL for hydrochloride salts)
These properties make the (4R)-configured derivative particularly valuable for central nervous system targets where blood-brain barrier penetration is essential. The dihydrochloride salt form enhances crystallinity and storage stability compared to free base counterparts.
Comparative Analysis with (4S)-8-Azaspiro[4.5]decan-4-amine Stereoisomer
Properties
IUPAC Name |
(4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-8-2-1-3-9(8)4-6-11-7-5-9;;/h8,11H,1-7,10H2;2*1H/t8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCPBBVNLLUUJU-YCBDHFTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCNCC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2(C1)CCNCC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Spirocyclic Framework Construction
The synthesis begins with the formation of the azaspiro[4.5]decane core. Two primary strategies dominate:
Intramolecular Cyclization
A tert-butyl-protected piperidine derivative undergoes acid-mediated cyclization to form the spirocyclic structure. For example:
- Starting material : Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride.
- Conditions : HCl in ethanol at 80°C for 12 hours.
- Yield : 68–72%.
Ring-Closing Metathesis (RCM)
Grubbs catalyst (1 mol%) facilitates RCM of diene precursors in dichloromethane at 40°C, achieving 85% enantiomeric excess (ee) for the (4R) configuration.
Table 1: Comparison of Core Synthesis Methods
| Method | Conditions | Yield | ee | Citation |
|---|---|---|---|---|
| Intramolecular Cyclization | HCl/EtOH, 80°C | 68% | 92% | |
| RCM | Grubbs catalyst, CH₂Cl₂ | 78% | 85% |
Introduction of the 4-Amino Group
Amination strategies vary based on precursor availability:
Nucleophilic Substitution
A halogenated spiro intermediate (e.g., 8-azaspiro[4.5]decan-4-bromide) reacts with aqueous ammonia under high pressure (5 bar) at 120°C, yielding the free amine.
Reductive Amination
Ketone precursors (e.g., 8-azaspiro[4.5]decan-4-one) undergo reductive amination using sodium cyanoborohydride and ammonium acetate in methanol, achieving 89% conversion.
Key challenge : Stereochemical control at the 4-position. Chiral ligands such as (R)-BINAP in palladium-catalyzed reactions ensure >90% retention of the (4R) configuration.
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance throughput, a continuous flow system couples cyclization and amination steps:
Analytical Characterization
Stereochemical Validation
Chemical Reactions Analysis
Types of Reactions
(4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups to the spirocyclic core.
Scientific Research Applications
(4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including as a potential inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Modified Substituents
BMY 7378
- Structure : 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride.
- Key Differences : Incorporates a piperazinyl-ethyl substituent and ketone groups (7,9-dione).
- Applications: Potent α1-adrenoceptor antagonist with high selectivity for the α1D subtype, used in cardiovascular research .
Spiroglumide
- Structure: (4R)-5-(8-azaspiro[4.5]decan-8-yl)-4-[(3,5-dichlorobenzoyl)amino]-5-oxopentanoic acid.
- Key Differences: Features a pentanoic acid chain with a benzoyl group, introducing carboxylic acid functionality.
- Applications : Cholecystokinin-B (CCK-B) receptor antagonist, investigated for gastrointestinal and neurological disorders .
8-Amino-1-azaspiro[4.5]decan-2-one Hydrochloride
Stereoisomeric Variants
(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride
- Structure : Methyl and oxygen substitutions at position 3, with (3S,4S) stereochemistry.
- Key Differences : The oxa (oxygen) group introduces polarity, while methyl adds steric bulk.
- Applications : Intermediate in SHP2 allosteric inhibitors for cancer therapy .
(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride
Derivatives with Heterocyclic Additions
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione
- Structure: Benzothiazole and dimethylaminophenyl substituents.
- Key Differences : Extended conjugation from aromatic groups enhances photophysical properties.
- Applications : Fluorescent probes and supramolecular chemistry .
Biological Activity
(4R)-8-azaspiro[4.5]decan-4-amine; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a ligand for sigma receptors and its implications in various therapeutic areas. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Chemical Name: (4R)-8-azaspiro[4.5]decan-4-amine; dihydrochloride
- CAS Number: 2306253-66-5
- Molecular Formula: C10H20N2·2HCl
- PubChem CID: 124138917
Biological Activity Overview
The biological activity of (4R)-8-azaspiro[4.5]decan-4-amine; dihydrochloride primarily revolves around its interaction with sigma receptors, which are implicated in various neurological and psychiatric disorders.
Sigma Receptor Binding Affinity
Research indicates that derivatives of the spirodecane structure exhibit significant binding affinity for sigma receptors. For instance, studies have reported that compounds related to this structure can show high affinity for σ1 receptors with Ki values in the low nanomolar range, suggesting potent interactions that could be therapeutically beneficial .
The mechanism by which (4R)-8-azaspiro[4.5]decan-4-amine exerts its biological effects involves modulation of neurotransmitter systems, particularly through sigma receptor pathways. These receptors are known to influence dopaminergic and serotonergic signaling, which are crucial in the treatment of mood disorders and neurodegenerative diseases.
Case Studies and Experimental Data
-
Study on Sigma Receptor Ligands :
- A study evaluated a series of piperidine compounds, including those similar to (4R)-8-azaspiro[4.5]decan-4-amine, for their sigma receptor binding properties.
- Results showed that certain analogs had a Ki value of 5.4 ± 0.4 nM for σ1 receptors and demonstrated selectivity over σ2 receptors and the vesicular acetylcholine transporter by factors of 30-fold and 1400-fold, respectively .
- Antimicrobial Activity :
-
Neuroprotective Effects :
- Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects through the modulation of oxidative stress pathways and inflammation in neuronal cells.
Table 1: Binding Affinity of Related Compounds
| Compound Name | Sigma Receptor Ki (nM) | Selectivity σ2/σ1 | Selectivity VACHT/σ1 |
|---|---|---|---|
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | 30-fold | 1400-fold |
| (4R)-8-azaspiro[4.5]decan-4-amine; dihydrochloride | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
